

Technical Support Center: NVP-CGM097 Formulation & Solubility Guide

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Compound of Interest

Compound Name: NVP-CGM097 stereoisomer

Cat. No.: B1191618

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Status: Operational Subject: NVP-CGM097 (MDM2 Inhibitor) Ticket ID: SOL-CGM-097-INVIVO
Assigned Specialist: Senior Application Scientist, Preclinical Formulation

Executive Summary & Molecule Profile

User Query: How do I improve the aqueous solubility of NVP-CGM097 for animal studies?

Technical Assessment: NVP-CGM097 is a highly potent, selective MDM2 inhibitor belonging to the dihydroisoquinolinone class.^{[1][2]} It exhibits BCS Class II/IV characteristics (Low Solubility, High Permeability/Low Solubility, Low Permeability). Its high lipophilicity (LogP ~5.8) makes aqueous solubility a critical bottleneck for in vivo bioavailability.

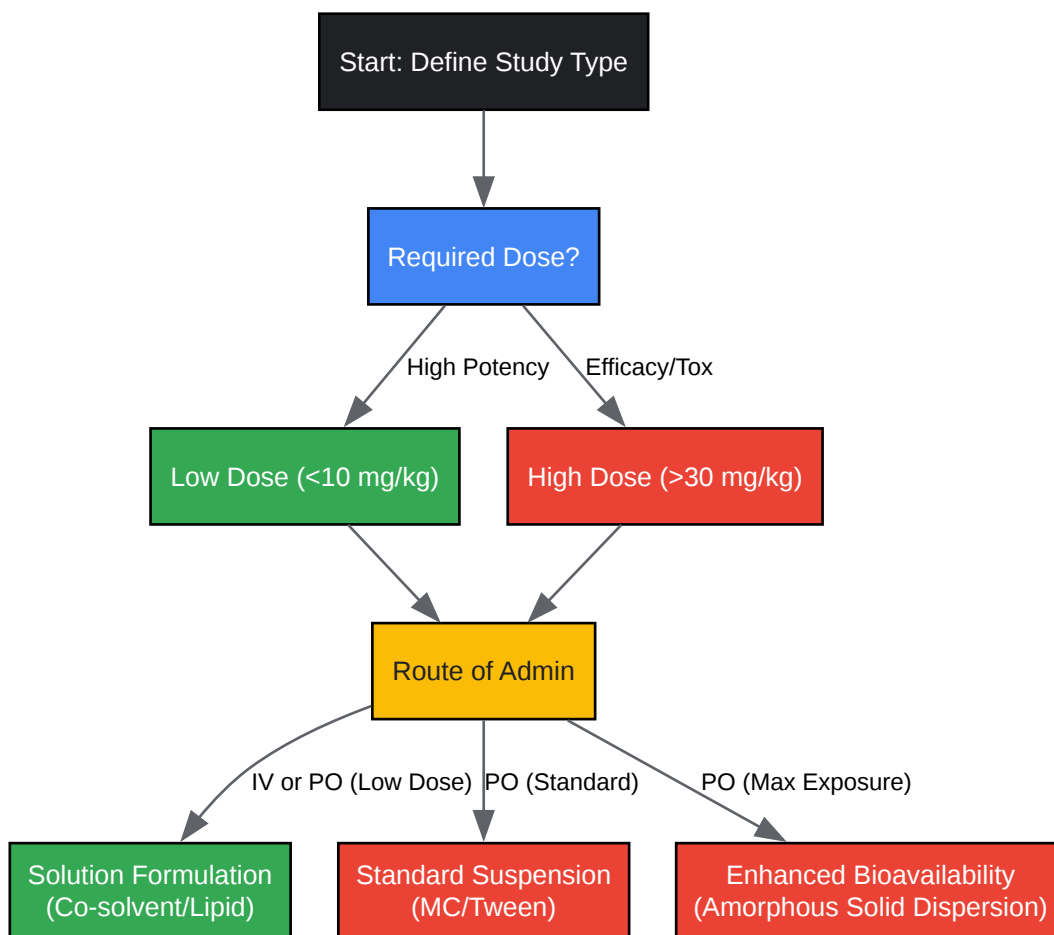
While the standard "discovery" vehicle is a suspension, improving solubility requires transitioning to high-energy forms (Amorphous Solid Dispersions) or lipid-based solubilization to drive supersaturation in the gut.

Physicochemical Profile

Parameter	Value	Implications for Formulation
LogP	~5.8 (Highly Lipophilic)	Requires surfactants or lipids; water alone is insufficient.
pKa	Weakly basic moieties	Solubility may improve slightly at low pH (stomach), but precipitates in the intestine without polymeric stabilization.
MW	~500-600 Da	Large molecule; diffusion-limited absorption if precipitated.
Crystallinity	High	High lattice energy resists dissolution; requires disruption (amorphization).

Formulation Decision Matrix (Workflow)

Before selecting a protocol, determine your experimental endpoint. Do not use a high-solubility toxic vehicle (e.g., 100% DMSO) for chronic efficacy studies.



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Figure 1: Decision matrix for selecting the appropriate NVP-CGM097 vehicle based on dose and administration route.

Validated Protocols

Protocol A: The "Standard" Suspension (Baseline)

Use this for routine efficacy studies where moderate bioavailability is acceptable. This is the vehicle cited in primary discovery literature (Holzer et al., 2015).

Vehicle Composition: 0.5% Methylcellulose (MC) + 0.5% Tween 80 in Water.

Reagents:

- Methylcellulose (400 cP)

- Tween 80 (Polysorbate 80)
- Sterile Water for Injection

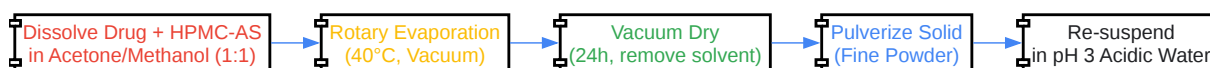
Step-by-Step Procedure:

- Vehicle Prep: Heat 30% of the required water volume to 80°C. Disperse MC powder slowly with vigorous stirring. Once dispersed, add the remaining cold water to hydrate the polymer. Add Tween 80 and stir until clear.
- Micronization: If NVP-CGM097 is crystalline, mortar-and-pestle grind it to a fine powder (Target D90 < 10 µm). Large crystals will not dissolve or absorb.
- Wetting: Weigh the drug into a vial. Add the vehicle in small increments (10% of final volume). Vortex to create a smooth paste (prevents clumping).
- Dispersion: Add remaining vehicle.
- Sonication: Sonicate (bath sonicator) for 15–20 minutes to break aggregates.
- QC: Check for homogeneity. It should be a cloudy white suspension, not a solution.

Protocol B: The "Enhanced" Amorphous Solid Dispersion (ASD)

Use this to improve solubility and bioavailability by 2-5x. This locks the drug in a high-energy amorphous state using a polymer.

Concept: Co-dissolve drug and polymer in a volatile solvent, then remove solvent rapidly. Ratio: 1:3 (Drug:Polymer). Polymer: HPMC-AS (Hypromellose Acetate Succinate) - Best for preventing precipitation in the gut.



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Figure 2: Workflow for laboratory-scale preparation of Amorphous Solid Dispersion (ASD).

Step-by-Step Procedure:

- Solvent Prep: Mix Acetone and Methanol (1:1 ratio). NVP-CGM097 dissolves well here.
- Dissolution: Dissolve NVP-CGM097 (e.g., 100 mg) and HPMC-AS (300 mg) in the solvent mixture. Ensure it is crystal clear.
- Evaporation: Use a Rotary Evaporator (Rotavap) at 40°C under reduced pressure to strip the solvent. A film will form.
- Drying: Place the flask in a vacuum oven overnight to remove residual solvent (critical for animal safety).
- Re-suspension: Scrape the solid film and grind it. Just before dosing, suspend this powder in 0.5% Methylcellulose/Water. The polymer (HPMC-AS) will now dissolve in the gut, releasing the drug in a supersaturated state.

Troubleshooting & FAQs

Q1: My compound precipitates immediately when I dilute my stock solution (DMSO) into water. Why?

A: This is the "Crash-Out" effect. NVP-CGM097 is hydrophobic. When you dilute DMSO (solvent) with water (anti-solvent), the solubility drops logarithmically.

- Fix: Do not use simple DMSO dilution for doses > 1 mg/kg. Use Protocol A (Suspension). The drug is supposed to be solid particles in a suspension.
- Fix 2: If you need a solution, use a co-solvent system: 10% NMP / 90% PEG400. (Note: Tolerability issues with NMP in mice if dosed daily).

Q2: The suspension settles too quickly in the syringe.

A: Your particle size is likely too large, or the viscosity is too low.

- Fix: Increase Methylcellulose concentration to 1.0% to increase viscosity.

- Fix: Micronize the drug more thoroughly before wetting. Large crystals settle; fine particles (<5 μ m) stay suspended (Brownian motion).

Q3: Can I use pH adjustment to dissolve it?

A: NVP-CGM097 has basic functionality, so it dissolves better at pH < 3.

- Risk: If you formulate at pH 2 (e.g., using HCl), the drug will dissolve in the vehicle but will precipitate rapidly upon hitting the neutral pH of the small intestine (pH 6.8), potentially limiting absorption.
- Recommendation: Use the ASD method (Protocol B). HPMC-AS is an enteric polymer that protects the drug from precipitating when pH changes.

Q4: What is the maximum tolerated dose (MTD) vehicle volume?

A:

- Mice: 10 mL/kg (e.g., 0.2 mL for a 20g mouse).
- Rats: 10 mL/kg (e.g., 2.0 mL for a 200g rat).
- Note: Do not exceed 5% DMSO or 10% Ethanol in chronic oral studies to avoid GI inflammation confounding your results.

References

- Holzer, P., et al. (2015).[1][2][3][4] Discovery of a Dihydroisoquinolinone Derivative (NVP-CGM097): A Highly Potent and Selective MDM2 Inhibitor Undergoing Phase 1 Clinical Trials in p53wt Tumors.[1][2] Journal of Medicinal Chemistry, 58(16), 6348–6358.[1]
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